5-Ethyl-isoxazol-3-OL

Bioisosterism Medicinal Chemistry GABA Receptor Pharmacology

Researchers optimizing sEH or kinase inhibitors require isoxazole scaffolds with defined potency benchmarks and predictable physicochemical properties. 5-Ethyl-isoxazol-3-OL (CAS 10004-45-2) addresses this need with quantifiable differentiation: • Baseline sEH IC50 of 0.12 μM for systematic SAR optimization • 1.7 pKa unit acidity advantage over isothiazol-3-ol bioisosteres for CNS drug design • XLogP3 0.5 supports membrane permeability for agrochemical and pharmaceutical applications Commercially available with batch-to-batch consistency and defined reactivity for rapid diversification in medicinal chemistry and agrochemical programs.

Molecular Formula C5H7NO2
Molecular Weight 113.11 g/mol
CAS No. 10004-45-2
Cat. No. B183162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-isoxazol-3-OL
CAS10004-45-2
Molecular FormulaC5H7NO2
Molecular Weight113.11 g/mol
Structural Identifiers
SMILESCCC1=CC(=O)NO1
InChIInChI=1S/C5H7NO2/c1-2-4-3-5(7)6-8-4/h3H,2H2,1H3,(H,6,7)
InChIKeyCOJBJDILSDCGSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-isoxazol-3-OL Core Scaffold


5-Ethyl-isoxazol-3-OL is a substituted isoxazole featuring a 5-ethyl group and a 3-hydroxyl moiety, with a molecular weight of 113.11 g/mol [1]. As a heteroaryl hydroxy compound, it serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research [2]. The isoxazole ring system is a well-recognized carboxy group bioisostere, enabling the design of bioactive molecules with modulated acidity and lipophilicity [3].

1
Synthetic intermediate for medicinal chemistry and agrochemical research.
2
Carboxy group bioisostere for modulating acidity and lipophilicity.
3
Defined heterocyclic scaffold for kinase inhibitor library design.

Substitution Risks of 5-Ethyl-isoxazol-3-OL


Although isoxazol-3-ols share a common core, subtle variations in ring substitution (e.g., 5-methyl vs. 5-ethyl) or heteroatom replacement (e.g., isothiazol-3-ol) lead to significant differences in acidity, lipophilicity, and target engagement [1]. Generic substitution without considering these quantifiable parameters can result in reduced target affinity, altered permeability, or unexpected off-target effects [2]. The following evidence demonstrates that 5-Ethyl-isoxazol-3-OL possesses specific, measurable differentiators that are critical for scientific and industrial selection.

!
5-Methyl substitution alters lipophilicity and may shift membrane permeability.
!
Isothiazol-3-ol replacement changes acidity and may affect target binding profile.
!
Generic substitution without electronic parameter review risks unpredictable off-target profiles.

5-Ethyl-isoxazol-3-OL Quantitative Evidence


Acidity Advantage Over Isothiazol-3-ol

The isoxazol-3-ol core is 1.7 pKa units more acidic than the corresponding isothiazol-3-ol core, as determined by 13C NMR titration [1]. This difference is a major factor influencing biological activity differences between isoxazol-3-ol and isothiazol-3-ol amino acid analogues [1].

Acidity (pKa)
Class-level
Isoxazol-3-ol 1.7 pKa units more acidic than isothiazol-3-ol.
Supports acidity-based bioisostere selection.
13C NMR titration, aqueous medium.
Bioisosterism Medicinal Chemistry GABA Receptor Pharmacology

sEH Inhibition Baseline

5-Ethyl-isoxazol-3-OL demonstrates inhibitory activity against mouse soluble epoxide hydrolase (sEH) with an IC50 of 0.12 μM [1]. This value serves as a reference point for evaluating the potency of more elaborate analogues derived from this scaffold.

sEH Inhibition
Supporting evidence
IC50 = 0.12 μM (mouse sEH).
Baseline enzyme inhibition context.
Mouse soluble epoxide hydrolase assay.
Enzyme Inhibition soluble epoxide hydrolase Lead Optimization

Lipophilicity vs. 5-Methyl Analog

Computed XLogP3 values indicate that 5-Ethyl-isoxazol-3-OL (XLogP3 = 0.5) [1] is more lipophilic than the 5-methyl analogue, hymexazol (XLogP3 = 0.1) [2]. This difference reflects the contribution of the ethyl group to the overall hydrophobicity of the molecule.

Lipophilicity
Cross-study comparable
XLogP3 0.5 vs 5-methyl analog 0.1.
Lipophilicity context for analogue selection.
Computed XLogP3 (PubChem).
Physicochemical Properties Lipophilicity Drug Design

c-KIT Inhibitor Intermediate

The 5-ethylisoxazol-3-yl moiety is a key substructure in potent c-KIT inhibitors. For example, compound 10a in patent US10251892 incorporates a 1-(5-ethyl-isoxazol-3-yl)-3-(...) urea and demonstrates potent inhibition against unactivated and activated c-KIT [1]. This highlights the compound's role as a valuable building block for generating biologically active molecules.

Synthetic Utility
Supporting evidence
Precursor to c-KIT inhibitors (exemplified in US10251892).
Supports kinase-targeted library synthesis.
Patent example 10a.
Synthetic Intermediate c-KIT Inhibitors Medicinal Chemistry

5-Ethyl-isoxazol-3-OL Applications


sEH Inhibitor Lead Optimization

Researchers developing soluble epoxide hydrolase (sEH) inhibitors can utilize 5-Ethyl-isoxazol-3-OL as a foundational scaffold. Its baseline IC50 of 0.12 μM [1] provides a benchmark against which to measure improvements in potency and selectivity when designing new analogues.

CNS-Penetrant Bioisostere Design

When replacing carboxylic acid groups in CNS-targeted drug candidates, the isoxazol-3-ol core offers a 1.7 pKa unit acidity advantage over isothiazol-3-ol bioisosteres [1]. This can be leveraged to fine-tune the ionization state and optimize blood-brain barrier penetration. The slightly higher lipophilicity (XLogP3 0.5) compared to the 5-methyl analog [2] further supports membrane permeability requirements.

Kinase Inhibitor Library Synthesis

In medicinal chemistry programs focused on kinases such as c-KIT, 5-Ethyl-isoxazol-3-OL serves as a direct precursor to potent inhibitors. Its commercial availability and defined reactivity allow for rapid diversification, as exemplified in the synthesis of compound 10a from US10251892 [1].

Agrochemical Fungicide Development

The isoxazole scaffold, particularly with an ethyl substituent, may offer improved fungicidal activity or soil mobility compared to the widely used 5-methyl analogue (hymexazol). The increased lipophilicity of 5-Ethyl-isoxazol-3-OL (XLogP3 0.5 vs. 0.1) [1] could translate to enhanced root uptake and translocation in plant protection applications.

Application
Selection Property
Validation Focus
sEH inhibitor lead optimization
Scaffold-based enzyme inhibition
Benchmark potency and selectivity against analogues
CNS-penetrant bioisostere design
Acidity and lipophilicity profile
Ionization state and membrane permeability assessment
Kinase inhibitor library synthesis
Synthetic accessibility
Diversification into c-KIT chemical space
Agrochemical fungicide development
Lipophilicity for plant uptake
Soil mobility and fungicidal activity testing

Technical Documentation Hub

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37 linked technical documents
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